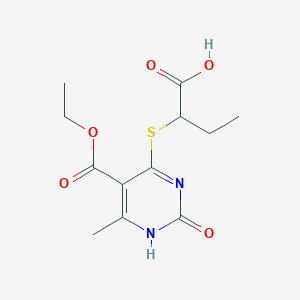

2-((5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)butanoic acid

Description

Properties

IUPAC Name |

2-[(5-ethoxycarbonyl-6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S/c1-4-7(10(15)16)20-9-8(11(17)19-5-2)6(3)13-12(18)14-9/h7H,4-5H2,1-3H3,(H,15,16)(H,13,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOICTTLVILTTID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=NC(=O)NC(=C1C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)butanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dihydropyrimidine core with an ethoxycarbonyl group and a thioether linkage. Its chemical structure can be summarized as follows:

- Molecular Formula : C12H15N2O3S

- Molecular Weight : 273.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and cancer progression by acting on specific receptors or transcription factors.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes these findings.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of the compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in bacterial load in treated patients compared to controls, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.

- Case Study on Cancer Treatment : A preclinical study investigated the effects of the compound on tumor growth in xenograft models. Treatment with the compound resulted in a marked decrease in tumor size and improved survival rates, indicating its potential as an adjunct therapy in cancer treatment.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1,2-dihydropyrimidines exhibit notable cytotoxic properties. Studies have shown that compounds related to 2-((5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)butanoic acid demonstrate activity against various cancer cell lines. For instance, Mannich bases derived from similar structures have been reported to possess cytotoxic effects that are significantly higher than standard chemotherapeutic agents like 5-fluorouracil .

Table 1: Anticancer Activity of Related Compounds

| Compound Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Mannich Bases | Human Colon Cancer | 0.2 - 10 | |

| Pyrimidine Derivative | MCF-7 Breast Cancer | < 2 |

Antimicrobial Properties

The thioether moiety in the compound may enhance its antimicrobial activity. Research has highlighted that thioether-containing compounds can exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes.

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step reactions starting from basic pyrimidine derivatives. The incorporation of ethoxycarbonyl and thio groups is crucial for enhancing the biological activity of the final product.

Table 2: Synthesis Pathways

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Condensation | Ethyl acetoacetate + Urea |

| 2 | Thioether Formation | Thiol + Activated Ester |

| 3 | Final Coupling | Butanoic Acid Derivative |

Efficacy in Cancer Treatment

A study published in a peer-reviewed journal investigated the effects of this compound on human leukemia cells. The results indicated a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent against leukemia .

Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives were tested against several bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Comparison with Similar Compounds

Core Heterocyclic Structure

- Target Compound: Features a 1,2-dihydropyrimidinone core, which is partially unsaturated and contains a ketone group.

- Compound: Contains a pyrido[1,2-a]pyrimidin-4-one system fused with a pyridine ring, creating a larger conjugated system. This extended aromaticity may enhance stability but reduce flexibility compared to the dihydropyrimidinone in the target compound .

Substituent Groups

- Ethoxycarbonyl vs. Hydroxyethoxyethylamino: The target compound’s ethoxycarbonyl group at position 5 is an electron-withdrawing substituent, which may influence electronic properties and metabolic stability. In contrast, the compound in has a hydroxyethoxyethylamino group, introducing hydrogen-bonding capacity and hydrophilicity .

Thioether Linkage and Side Chains

- Both the target compound and ’s analog utilize a thioether bridge (-S-) to connect the heterocyclic core to a carboxylic acid side chain. ’s compound includes a thiazolidine ring conjugated with a butanoic acid, introducing additional stereochemical complexity and rigidity .

Molecular Weight and Complexity

Table 1: Structural and Functional Comparison

Research Implications and Limitations

- Target Compound: The dihydropyrimidinone-thioether-carboxylic acid architecture is understudied compared to analogs in –3. Its smaller size and simpler substituents could be advantageous in drug design for improved pharmacokinetics.

- Gaps in Data : The provided evidence lacks direct experimental data (e.g., solubility, bioactivity) for the target compound, necessitating further studies to validate theoretical comparisons.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-((5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)butanoic acid?

- Answer : Synthesis typically involves multi-step reactions, including pyrimidinethione intermediate formation and subsequent thiol coupling. For example, analogous compounds like 4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}butanoic acid are synthesized via nucleophilic substitution between activated pyrimidine derivatives and thiol-containing carboxylic acids under inert conditions (e.g., nitrogen atmosphere). Reaction optimization includes controlling temperature (0–5°C for thiol coupling) and using catalysts like DCC/DMAP for carboxyl activation .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and confirm the absence of regioisomers.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects and confirm thioether linkage geometry.

- HPLC-PDA for purity assessment (>95% by area normalization) .

Q. What stability considerations are critical during storage and experimental use?

- Answer : Stability studies should evaluate:

- pH sensitivity : Degradation under acidic/basic conditions via hydrolysis of the ethoxycarbonyl group.

- Thermal stability : Accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) to monitor decomposition products.

- Light sensitivity : UV-Vis spectroscopy to detect photooxidation of the dihydropyrimidinone ring. Storage at 2–8°C in amber vials under nitrogen is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Answer : Discrepancies often arise from assay-specific variables (e.g., solvent polarity, cellular permeability). A systematic approach includes:

- Dose-response normalization : Express activity as % inhibition relative to positive controls.

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity.

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀, Kd) and apply statistical tools like ANOVA to identify outliers .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

- Answer : A split-plot design is recommended:

- Main factors : Vary substituents (e.g., methyl vs. trifluoromethyl at position 6).

- Sub-factors : Modify thioether chain length (butanoic vs. pentanoic acid).

- Response variables : Measure binding affinity (SPR), enzymatic inhibition (IC₅₀), and cytotoxicity (MTT assay).

- Statistical analysis : Use multivariate regression to identify key structural determinants of activity .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

- Answer : Follow protocols from long-term projects like INCHEMBIOL:

- Abiotic studies : Measure hydrolysis half-life (t½) at pH 4–9 and photodegradation under simulated sunlight.

- Biotic studies : Use OECD 301F (ready biodegradability) and microcosm models to assess microbial degradation.

- Bioaccumulation : Calculate logP (octanol-water partition coefficient) and BCF (bioconcentration factor) via HPLC retention time correlation .

Q. What advanced techniques are suitable for probing its interaction with biological targets (e.g., enzymes)?

- Answer :

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Molecular docking : Use software like AutoDock Vina to predict binding poses with homology-modeled active sites.

- Cryo-EM : Resolve ligand-induced conformational changes in large protein complexes (e.g., kinases) .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in synthetic yields across batches?

- Answer : Implement quality-by-design (QbD) principles:

- Critical process parameters (CPPs) : Identify temperature, stoichiometry, and catalyst loading as key variables.

- Design of experiments (DoE) : Use a central composite design to optimize yield (e.g., 65–80%).

- In-process controls (IPC) : Monitor reaction progress via TLC or inline FTIR .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Answer : Combine genetic knockdown (siRNA/shRNA) with chemical rescue experiments. For example:

- Silence a putative target enzyme and observe loss of compound activity.

- Reintroduce the enzyme via overexpression and confirm restored activity.

- Cross-validate with proteomics (e.g., SILAC) to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.